

The Role of Paxillin in Cancer Metastasis: A Technical Guide

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Compound of Interest

Compound Name: **Paxillin**

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Introduction

Paxillin (PXN) is a 68-kDa multi-domain scaffold protein that is a key component of focal adhesions (FAs), the intricate structures that connect the cell's cytoskeleton to the extracellular matrix (ECM).^{[1][2]} While devoid of enzymatic activity itself, **paxillin** serves as a critical signaling hub, recruiting a multitude of structural and signaling proteins to FAs.^{[1][2]} This strategic position allows it to play a pivotal role in transducing signals from the ECM and growth factor receptors to regulate fundamental cellular processes such as adhesion, migration, proliferation, and survival.^{[1][3]} An increasing body of evidence highlights the aberrant expression and phosphorylation of **paxillin** in numerous human cancers, where it is strongly correlated with tumor progression, increased invasiveness, and the formation of distant metastases.^{[1][4][5]} This guide provides an in-depth technical overview of the multifaceted role of **paxillin** in cancer metastasis, focusing on its involvement in core signaling pathways, with detailed data summaries and experimental methodologies for the research community.

The Molecular Scaffolding Function of Paxillin

Paxillin's function as an adaptor protein is dictated by its modular structure, which consists of several protein-protein interaction domains. The N-terminal region contains five leucine-rich LD motifs, which are crucial for binding to other focal adhesion proteins like Focal Adhesion Kinase (FAK), vinculin, and the p21-activated kinase (PAK) interacting exchange factor (PIX).^[6] The C-terminal region contains four LIM domains, which are zinc-finger motifs that mediate the localization of **paxillin** to focal adhesions.^[2] Between these regions lie key phosphorylation sites, primarily tyrosine (Tyr) and serine (Ser) residues. The phosphorylation state of these

residues, dynamically regulated by kinases such as FAK and Src, is a critical determinant of which downstream signaling molecules are recruited, thereby dictating the cellular response.[\[1\]](#) [\[2\]](#)[\[3\]](#)

Paxillin's Role in Core Metastatic Processes

Metastasis is a multi-step process involving local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. **Paxillin** is implicated in several of these critical stages.

Cell Adhesion, Migration, and Invasion

The dynamic assembly and disassembly of focal adhesions are essential for cell migration.

Paxillin is central to this process.[\[1\]](#)

- Adhesion Dynamics: Phosphorylation of **paxillin** by FAK and Src strengthens focal adhesions, enhancing the connection between the cancer cell and the ECM, which provides the necessary traction for movement.[\[3\]](#) Conversely, the disassembly of adhesions at the cell rear, also regulated by **paxillin**, is required for net forward movement.[\[7\]](#)
- Cytoskeletal Reorganization: **Paxillin** influences the activity of Rho family GTPases (RhoA, Rac1, and Cdc42), master regulators of the actin cytoskeleton.[\[1\]](#)[\[3\]](#) This regulation is crucial for the formation of migratory structures like lamellipodia and filopodia.[\[3\]](#)
- Invasion and Invadopodia: Cancer cells invade surrounding tissues by degrading the ECM. They accomplish this using specialized, actin-rich protrusions called invadopodia. **Paxillin** is a key component of the ring of adhesion and scaffolding proteins that surrounds the actin core of invadopodia.[\[5\]](#) The tyrosine phosphorylation of **paxillin** is necessary for regulating invadopodia dynamics and maturation, thereby promoting matrix degradation.[\[5\]](#)[\[8\]](#)[\[9\]](#)

Epithelial-Mesenchymal Transition (EMT)

EMT is a developmental program often hijacked by cancer cells to acquire migratory and invasive capabilities. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, transitioning to a more motile mesenchymal phenotype. **Paxillin** plays a significant role in this process. Downregulation of **paxillin** has been shown to inhibit the EMT process in colorectal cancer and melanoma cells, partly by reducing the activation of the ERK signaling

pathway.[1][4][10] Furthermore, **paxillin** can interact with cadherins, key components of cell-cell junctions, and its knockdown can impair N-cadherin-mediated adhesion, affecting the metastatic potential of cells.[1][4]

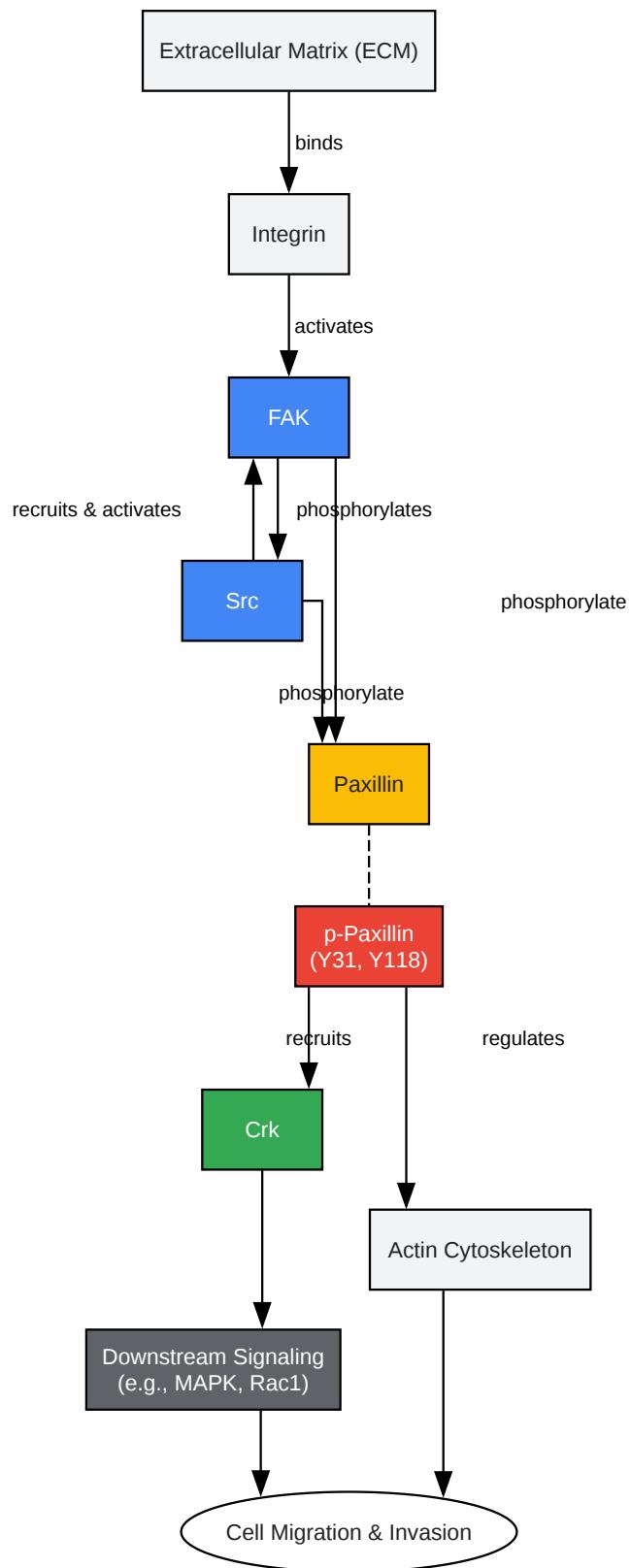
Key Signaling Pathways Regulated by Paxillin

Paxillin acts as a nexus for several major signaling pathways that drive cancer metastasis.

The FAK/Src Pathway

The interaction between Focal Adhesion Kinase (FAK) and the proto-oncogene Src is a cornerstone of integrin-mediated signaling. Upon integrin engagement with the ECM, FAK is autophosphorylated, creating a docking site for Src. The resulting FAK/Src complex phosphorylates numerous substrates, with **paxillin** being a primary target.[3][11]

- Phosphorylation Cascade: FAK phosphorylates **paxillin** on tyrosines 31 and 118, which creates binding sites for other adaptor proteins like Crk.[3][8][12] The Crk-**paxillin** complex can then recruit other molecules to activate downstream pathways, including the MAPK/ERK cascade.
- Metastatic Signaling: The FAK/Src-mediated phosphorylation of **paxillin** is consistently linked to enhanced migration, invasion, and metastasis in various cancers.[4] Inhibiting the FAK-**paxillin** interaction is considered an effective strategy to reduce cancer cell invasion and metastasis.[4][13][14]



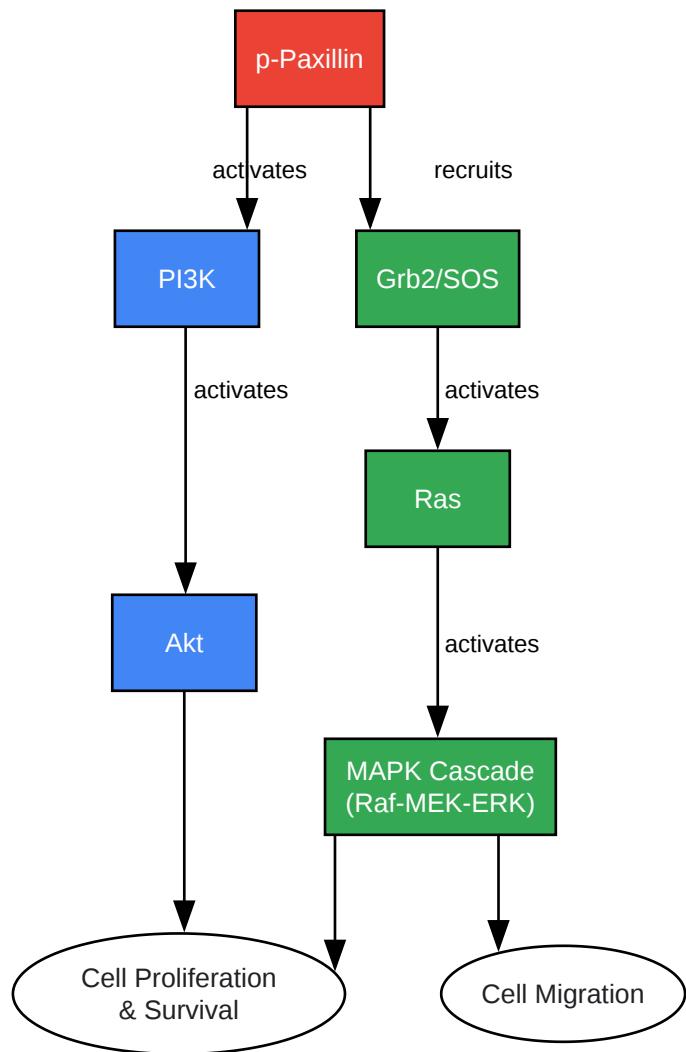
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*Caption: The FAK/Src signaling cascade leading to **paxillin** phosphorylation.*

PI3K/Akt and MAPK/ERK Pathways

Paxillin also modulates pro-survival and pro-proliferative pathways, including the PI3K/Akt and MAPK/ERK cascades.

- PI3K/Akt Pathway: At adhesion sites, phosphorylated **paxillin** can directly or indirectly activate PI3K, leading to the subsequent activation of Akt.^[3] This pathway is crucial for promoting cell survival and proliferation, and its dysregulation by **paxillin** is linked to enhanced tumor cell invasiveness.^[3]
- MAPK/ERK Pathway: **Paxillin**, in its phosphorylated state, can recruit the Grb2-SOS complex, which activates Ras and initiates the MAPK signaling cascade.^[3] This pathway translates signals from growth factors into responses like cell migration and proliferation.^[3] Downregulating **paxillin** has been shown to decrease ERK activation and suppress the EMT process in colorectal cancer.^{[10][15]}



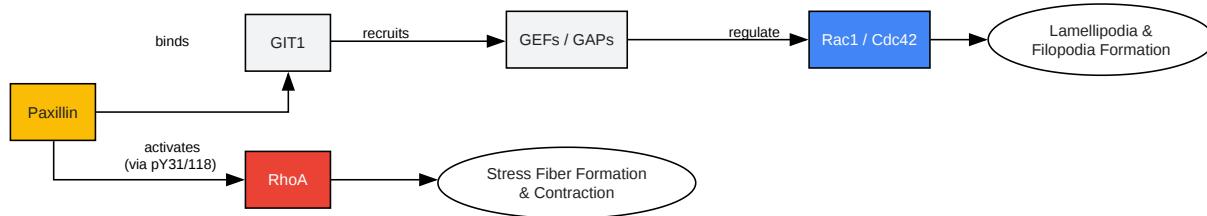
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Caption: **Paxillin's role in activating the PI3K/Akt and MAPK/ERK pathways.**

Rho Family GTPases

Paxillin is a key coordinator of Rho family GTPases, which are essential for the cytoskeletal rearrangements required for cell migration.[1] Through its LD4 motif, **paxillin** binds to GIT1 (G protein-coupled receptor kinase-interacting protein 1), which acts as a scaffold for signaling complexes that regulate Rac1 and Cdc42 activity, promoting the formation of lamellipodia and filopodia.[3] The phosphorylation of **paxillin** at Tyr31 and Tyr118 has also been reported to activate the RhoA/ROCK pathway, which regulates cell contractility and invasion.[1][4] A delicate balance between **paxillin** and its close relative, Hic-5, appears crucial for modulating

RhoA and Rac1 activities to control different modes of 3D cell migration (mesenchymal vs. amoeboid).^[7]



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Caption: Paxillin-mediated regulation of Rho family GTPases.

Quantitative Data on Paxillin in Cancer

The expression and phosphorylation status of **paxillin** are frequently altered in metastatic cancers, making them potential prognostic markers.

Table 1: **Paxillin** Expression in Primary vs. Metastatic Tumors

Cancer Type	Finding	Reference
Lung Cancer	Paxillin expression is significantly higher in metastatic samples (lymph node, brain) compared to primary tumors. Expression increases with advancing stage.	[11][16]
Colorectal Cancer	High paxillin expression is positively correlated with TNM stage, lymph node metastasis, and distant metastasis. Expression in liver metastases is higher than in matched primary tumors.	[10][15]
Prostate Cancer	Higher paxillin expression is associated with lymph node metastasis and advanced pathological features. Expression is significantly higher in positive lymph node tissue than in paired primary PCa tissue.	[17]
Breast Cancer	Paxillin mRNA and protein levels are higher in breast cancer cells with high metastatic potential compared to those with low metastatic potential.	[1][4]
Melanoma	Paxillin is overexpressed in highly metastatic melanoma cell lines.	[18]

Table 2: Key **Paxillin** Phosphorylation Sites and Their Role in Metastasis

Phosphorylation Site(s)	Regulating Kinase(s)	Cancer Type(s)	Role in Metastasis	Reference(s)
Tyrosine 31 (Y31) & Tyrosine 118 (Y118)	FAK, Src	Multiple (Breast, Colorectal, etc.)	Considered a marker of metastasis. Promotes migration, invasion, and invadopodia disassembly. Activates RhoA/ROCK pathway.	[1][3][4][9]
Tyrosine 88 (Y88)	Src	Colorectal Cancer	Plays an oncogenic role. Phosphorylation is regulated by the tumor suppressor PTPRT.	[1][4][19]
Serine 178 (S178)	JNK	Breast, Pancreatic Cancer	Required for cell migration. Promotes reorganization of focal adhesions and regulates EGFR expression to drive metastasis.	[1][4][20]
Alanine 127 to Threonine (A127T)	Somatic Mutation	Lung Cancer	Not a phosphorylation, but a common mutation that enhances cell growth, invasion,	[1][11][16]

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Experimental Protocols for Studying Paxillin

Investigating the role of **paxillin** in metastasis requires a combination of molecular, cellular, and *in vivo* techniques.

Analysis of Paxillin Expression

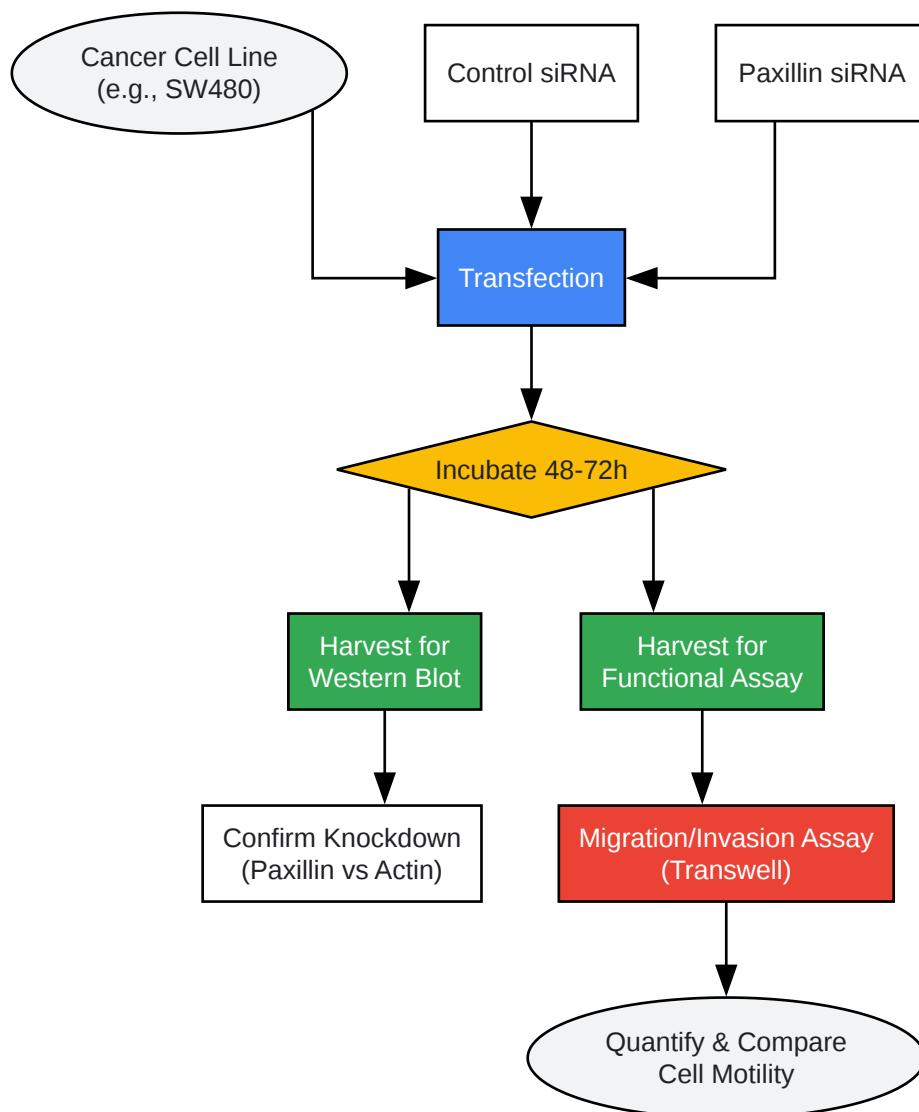
- Immunohistochemistry (IHC):
 - Protocol: Paraffin-embedded tissue sections (5 μ m) from primary tumors and metastatic sites are deparaffinized and rehydrated.
 - Antigen retrieval is performed using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
 - Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
 - Sections are blocked with 5% normal goat serum for 1 hour.
 - Incubate with a primary antibody against total **paxillin** (e.g., rabbit anti-**paxillin**, 1:200 dilution) overnight at 4°C.
 - Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP) complex.
 - Visualize with 3,3'-diaminobenzidine (DAB) and counterstain with hematoxylin.
 - Scoring: **Paxillin** expression is semi-quantitatively scored based on staining intensity (0-3) and the percentage of positive cells (0-4). An H-score (Intensity x Percentage) is calculated.[\[17\]](#)
- Western Blotting:
 - Protocol: Lyse cancer cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C (e.g., anti-**paxillin**, anti-p-**paxillin** Y118, anti-p-**paxillin** Y31, anti-FAK, anti-p-FAK Y397, anti-ERK, anti-p-ERK).
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect signals using an enhanced chemiluminescence (ECL) substrate. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Functional Assays

- siRNA-Mediated Knockdown:
 - Protocol: Culture cancer cells (e.g., MDA-MB-231, SW480) to 50-60% confluence.
 - Transfect cells with **paxillin**-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's protocol.
 - After 48-72 hours, harvest cells to confirm knockdown efficiency by Western blotting or proceed with functional assays.[\[7\]](#)[\[10\]](#)
- Transwell Migration and Invasion Assays:
 - Protocol (Migration): Resuspend siRNA-transfected or control cells in serum-free medium.
 - Plate cells (e.g., 5 x 10⁴) in the upper chamber of a Transwell insert (8 µm pore size).
 - Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
 - Incubate for 12-24 hours.
 - Remove non-migrated cells from the top of the insert with a cotton swab.

- Fix migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
- Count the number of migrated cells in several microscopic fields.
- Protocol (Invasion): The procedure is identical to the migration assay, except the Transwell insert is pre-coated with a layer of Matrigel to simulate the basement membrane.[10][15]



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*Caption: A typical workflow for studying **paxillin** function using siRNA.*

Paxillin as a Therapeutic Target

Given its central role in promoting metastasis, **paxillin** and its associated signaling pathways represent promising targets for anti-cancer therapy.[1][4] Strategies include:

- Inhibiting FAK-**Paxillin** Interaction: Disrupting the binding of FAK to **paxillin** prevents FAK localization to focal adhesions, leading to reduced phosphorylation of FAK and its targets, and subsequent inhibition of adhesion, migration, and invasion.[13][14][21]
- Targeting Upstream Kinases: Small molecule inhibitors targeting the kinase activity of FAK or Src are in various stages of clinical development. These inhibitors indirectly affect **paxillin's** function by preventing its phosphorylation.
- Developing **Paxillin**-Specific Inhibitors: While challenging due to its scaffolding nature, the development of molecules that directly bind to **paxillin** and block its interaction with key partners could offer a more specific therapeutic approach.

Conclusion

Paxillin is far more than a simple structural component of focal adhesions; it is a master regulator of the molecular machinery that drives cancer cell metastasis. By integrating signals from the extracellular environment and orchestrating the activity of key pathways like FAK/Src, PI3K/Akt, MAPK/ERK, and Rho GTPases, **paxillin** controls the essential metastatic processes of adhesion, migration, invasion, and EMT. The consistent upregulation of **paxillin** expression and phosphorylation in advanced cancers underscores its clinical relevance as a prognostic marker and a high-value therapeutic target. A deeper understanding of the complex protein-protein interactions and regulatory feedback loops centered on the **paxillin** scaffold will be critical for developing novel and effective anti-metastatic therapies.

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